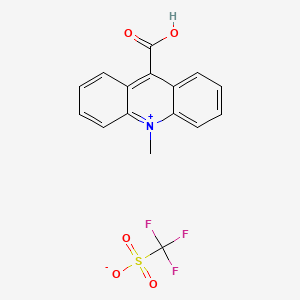

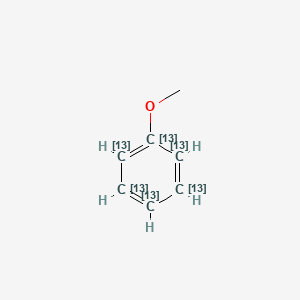

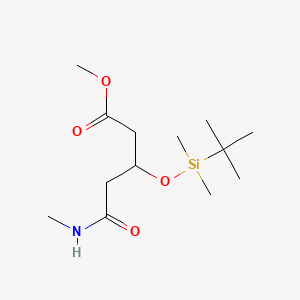

3-(叔丁基二甲基甲硅氧基)-5-(1-甲基氨基)-5-氧代戊酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound appears to be an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids. It contains a tert-butyldimethylsilyloxy group, which is often used in organic synthesis to protect hydroxyl groups, and a methylamino group, which can participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBS) protecting group, followed by the introduction of the methylamino and carboxylic acid functionalities. The ester could then be formed through a reaction with methanol.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the TBS-protected hydroxyl group, the methylamino group, and the ester group. These functional groups would likely confer a degree of polarity to the molecule.Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis in the presence of an acid or base to yield an alcohol and a carboxylic acid. The TBS protecting group could be removed using an acid such as TBAF (tetra-n-butylammonium fluoride), releasing a hydroxyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and amino groups could result in the compound having a relatively high boiling point and being soluble in polar solvents.科学研究应用

立体选择性合成

该化合物及其衍生物在立体选择性合成中至关重要,这在创建具有特定构型的化合物中是基础。例如,它已被用于环戊烷羧酸酯的立体选择性合成中,证明了酮和酯基团对于位点和立体选择性碳氢插入反应的重要性 (Yakura 等人,1997 年)。

隐藻毒素的合成

另一个重要的应用是在隐藻毒素的合成中,特别是隐藻毒素-24(Arenastatin A),其中该化合物的衍生物作为关键中间体。为此,已经开发了采用野依缩合和弗雷特烷基化的有效方案,突出了其在构建复杂分子结构中的作用 (Eggen 等人,2000 年)。

色谱和质谱

仲羟基脂肪酸甲酯的叔丁基二甲基甲硅烷基 (tBDMS) 醚已被证明可以生成适合气相色谱 (GLC) 和质谱 (MS) 的稳定衍生物,从而有助于识别复杂混合物中的痕量脂质。这证明了该化合物在分析化学中的效用,尤其是用于脂质分析 (Chance 等人,1998 年)。

有机合成和材料科学

其应用延伸到有机合成和材料科学,其衍生物用于各种催化和合成过程。例如,已经报道了利用特定催化剂的异构化反应,强调了这些化合物在促进化学转化方面的多功能性 (Wakamatsu 等人,2000 年)。

前药开发

此外,该化合物因其在前药开发中的潜力而受到研究,在前药开发中,它作为药物合成中的前体,证明了其在药物化学中的重要性 (Saari 等人,1984 年)。

安全和危害

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) for detailed information.

未来方向

The future directions for this compound would likely depend on its utility in chemical synthesis or other applications. Further studies could explore its reactivity, potential uses, and safety profile.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and resources related to this exact compound would be needed. Always consult with a qualified professional or refer to the relevant literature for specific information.

属性

IUPAC Name |

methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO4Si/c1-13(2,3)19(6,7)18-10(8-11(15)14-4)9-12(16)17-5/h10H,8-9H2,1-7H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKROIHBEBVHRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675742 |

Source

|

| Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid methyl ester | |

CAS RN |

1076199-67-1 |

Source

|

| Record name | Methyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。